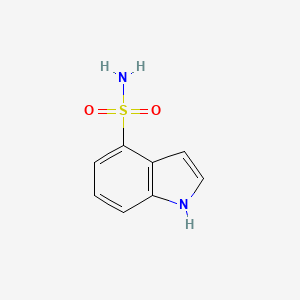

1H-indole-4-sulfonamide

Overview

Description

1H-Indole-4-sulfonamide is a compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The sulfonamide group attached to the indole ring enhances its biological activity, making it a significant compound in medicinal chemistry. Indole derivatives are known for their wide range of pharmacological properties, including antibacterial, antifungal, antimalarial, and anticancer activities .

Mechanism of Action

Target of Action

1H-indole-4-sulfonamide, a derivative of indole, is a heterocyclic compound that exhibits a variety of pharmacological actions . The primary targets of this compound are microbial cells, where it exhibits strong antimicrobial actions . It has been reported to show activity against Gram-positive bacteria like Staphylococcus aureus, and Gram-negative bacteria like Klebsiella pneumonia .

Mode of Action

This compound interacts with its targets by substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . This interaction results in the inhibition of microbial growth, thereby exhibiting its antimicrobial properties .

Biochemical Pathways

It is known that indole derivatives possess various biological activities, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . These activities suggest that this compound may affect multiple biochemical pathways, leading to a broad spectrum of pharmacological effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of microbial growth . This is achieved through its interaction with microbial cells, leading to their inability to replicate and survive .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-indole-4-sulfonamide typically involves the sulfonylation of indole derivatives. One common method is the reaction of indole with sulfonyl chlorides in the presence of a base such as sodium hydride or potassium hydroxide. The reaction is usually carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, often with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

1H-Indole-4-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in various biological processes and as a potential therapeutic agent.

Medicine: Investigated for its antibacterial, antifungal, antimalarial, and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

- 1H-Indole-2-sulfonamide

- 1H-Indole-3-sulfonamide

- 1H-Indole-5-sulfonamide

Comparison: 1H-Indole-4-sulfonamide is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to other indole-sulfonamide derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted therapeutic applications.

Biological Activity

1H-Indole-4-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, synthesizing findings from various studies, including case studies and detailed research results.

Overview of Biological Activities

This compound and its derivatives are known to exhibit a range of biological activities, including:

- Anticancer Activity : Compounds within this class have shown significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : They also possess antibacterial and antifungal properties.

- Antimalarial Effects : Some derivatives have been evaluated for their efficacy against malaria.

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits potent anticancer activity. A study highlighted that derivatives of indole sulfonamides showed submicromolar to nanomolar antiproliferative IC50 values against several human tumor cell lines, including HeLa and MOLT-3. The mechanism involves inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HuCCA-1 | 15.95 | Tubulin inhibition |

| Compound B | HepG2 | 12.52 | Apoptosis induction |

| Compound C | A549 | 8.74 | Mitotic arrest |

| Compound D | MOLT-3 | <10 | Cytotoxicity through microtubule disruption |

Case Studies

In a notable case study, a series of indole-based benzenesulfonamides were synthesized and tested against multiple carbonic anhydrase isoforms (hCA I, II, IX, XII). The compounds exhibited promising inhibitory activity with K_i values ranging from 2.6 to 598.2 nM for hCA II and 16.1 to 321 nM for hCA IX, indicating their potential as anticancer agents targeting tumor-associated isoforms .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that certain derivatives possess significant antibacterial activity against various pathogens. For instance, the degradation products of sulfonamides under UV light were assessed for cytotoxicity and antibacterial efficacy, revealing that while some degradation products had no antimicrobial activity, others retained significant potency .

The mechanism by which this compound exerts its biological effects primarily involves:

- Tubulin Inhibition : This leads to disruption in microtubule dynamics essential for cell division.

- Induction of Apoptosis : Following mitotic arrest, the compounds trigger apoptotic pathways in cancer cells.

Molecular modeling studies have indicated that these compounds bind effectively at the colchicine site on tubulin, which is crucial for their antitumor activity .

Properties

IUPAC Name |

1H-indole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-13(11,12)8-3-1-2-7-6(8)4-5-10-7/h1-5,10H,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYCLZOYKGDAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2229284-49-3 | |

| Record name | 1H-indole-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.